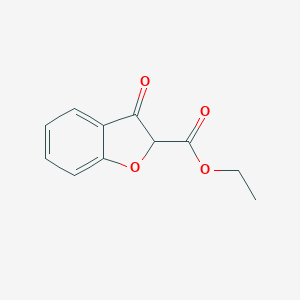

Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate

Description

Historical Development of 3-oxo-2,3-dihydrobenzofuran Derivatives

The historical development of 3-oxo-2,3-dihydrobenzofuran derivatives traces back to the fundamental work on benzofuran chemistry, which began in 1870 when Perkin first synthesized the benzofuran ring system. The evolution of dihydrobenzofuran chemistry gained significant momentum in the late 20th and early 21st centuries, particularly with the recognition of these compounds as important pharmacophores in drug discovery. The specific development of 3-oxo-2,3-dihydrobenzofuran derivatives emerged from research into poly(ADP-ribose)polymerase-1 inhibitors, where scientists recognized the potential of these scaffolds for therapeutic applications.

The synthesis of ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate and related compounds became particularly prominent in the early 2000s, with significant contributions from research groups exploring their potential as peroxisome proliferator-activated receptor alpha agonists. These early investigations established the fundamental synthetic methodologies that continue to be refined today. The compound's development was further accelerated by advances in transition metal-catalyzed synthesis, particularly dirhodium carboxylate catalysts employed in the construction of 2,3-dihydrobenzofuran skeletons through stereoselective carbon-hydrogen insertion reactions.

The historical progression of this field demonstrates a clear evolution from basic heterocyclic chemistry to sophisticated medicinal chemistry applications. Early synthetic approaches relied on traditional organic transformations, while contemporary methods employ advanced catalytic systems and multicomponent cascade reactions to achieve efficient synthesis. This evolution reflects the growing understanding of structure-activity relationships and the increasing demand for precise molecular design in pharmaceutical research.

Research conducted in recent decades has revealed that 3-oxo-2,3-dihydrobenzofuran derivatives possess remarkable versatility in their biological activities. Studies have shown that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines, with some derivatives demonstrating IC50 values in the micromolar range. The historical development of these compounds has been marked by systematic structure-activity relationship studies that have identified key structural elements responsible for maintaining potency and selectivity across different biological targets.

Significance of the Ethyl 2-carboxylate Moiety

The ethyl 2-carboxylate moiety in this compound serves multiple critical functions that contribute to the compound's biological activity and synthetic utility. This ester functionality provides enhanced lipophilicity compared to the corresponding carboxylic acid, facilitating cellular uptake and membrane permeability, which are essential characteristics for pharmaceutical applications. The ethyl ester group also serves as a protecting group during synthesis, allowing for selective modifications of other functional groups within the molecule while preserving the carboxyl functionality for later deprotection.

From a pharmacokinetic perspective, the ethyl carboxylate moiety offers significant advantages in drug design. Ester groups are readily metabolized by esterases in biological systems, providing a mechanism for controlled release of the active carboxylic acid form. This prodrug approach allows for improved bioavailability while maintaining the therapeutic activity of the parent compound. Research has demonstrated that the ethyl ester form exhibits distinct biological properties compared to other alkyl esters, suggesting that the specific length and branching of the alkyl chain significantly influence molecular interactions with biological targets.

The synthetic significance of the ethyl 2-carboxylate moiety extends beyond its role as a simple protecting group. This functionality serves as a versatile synthetic handle for further chemical transformations, including reduction to primary alcohols, conversion to amides, and participation in cyclization reactions. The carboxylate group's electron-withdrawing nature also influences the reactivity of adjacent positions, particularly affecting the electrophilicity of the carbonyl carbon at the 3-position of the dihydrobenzofuran ring.

Studies investigating structure-activity relationships have revealed that modifications to the ethyl carboxylate moiety can dramatically alter biological activity. Research comparing various alkyl ester derivatives has shown that the ethyl group provides an optimal balance between lipophilicity and metabolic stability. Longer chain esters tend to exhibit increased lipophilicity but may suffer from reduced aqueous solubility, while shorter chain esters may be metabolized too rapidly to achieve therapeutic concentrations.

The stereochemical implications of the ethyl 2-carboxylate moiety are particularly important in the context of chiral synthesis. The carbon bearing the carboxylate group represents a stereocenter, and the configuration at this position can significantly influence biological activity. Research has demonstrated that different stereoisomers of this compound exhibit distinct pharmacological profiles, highlighting the importance of stereoselective synthesis in medicinal chemistry applications.

Structural Classification within Heterocyclic Compounds

This compound belongs to the broader classification of heterocyclic compounds, specifically representing a member of the benzofuran family with additional ketone and ester functionalities. Within the hierarchy of heterocyclic classification, this compound represents a bicyclic system consisting of a benzene ring fused to a dihydrofuran ring, placing it in the category of benzo-fused oxygen heterocycles. The compound's structural complexity is enhanced by the presence of multiple functional groups that contribute to its unique chemical and biological properties.

The systematic classification of this compound places it among the oxygen-containing heterocycles, specifically in the subcategory of benzofuran derivatives. The dihydrobenzofuran core distinguishes it from fully aromatic benzofuran compounds, providing increased conformational flexibility and distinct electronic properties. The reduction of the furan ring creates a saturated five-membered ring that adopts envelope or half-chair conformations, influencing the compound's three-dimensional structure and subsequent biological interactions.

From a pharmacophore perspective, this compound incorporates several key structural elements that are commonly found in bioactive molecules. The benzofuran core serves as a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The ketone functionality at the 3-position provides a site for hydrogen bonding interactions and can participate in tautomeric equilibria that may influence biological activity.

The compound's classification as a carboxylate ester places it within a well-established category of prodrugs and synthetic intermediates. Ester functionalities are ubiquitous in pharmaceutical chemistry due to their ability to modify physicochemical properties while maintaining biological activity. The specific positioning of the carboxylate group at the 2-position of the dihydrobenzofuran ring creates unique geometric constraints that influence molecular recognition by biological targets.

Comparative analysis with related heterocyclic compounds reveals the distinctive features of this compound. Unlike simple benzofuran derivatives, the presence of both ketone and ester functionalities creates multiple sites for molecular interactions, expanding the compound's potential binding modes with biological targets. The structural similarity to natural products such as coumarins and flavonoids suggests possible shared biological pathways and mechanisms of action.

Pharmacophore Relevance in Drug Discovery

The pharmacophore characteristics of this compound position it as a valuable scaffold in contemporary drug discovery efforts. The compound incorporates multiple pharmacophoric elements, including hydrogen bond acceptors, aromatic rings, and hydrophobic regions, which are essential for molecular recognition by biological targets. The spatial arrangement of these functional groups creates a three-dimensional pharmacophore that can interact with diverse protein binding sites, explaining the compound's broad spectrum of biological activities.

Research has demonstrated that the dihydrobenzofuran core serves as an effective mimic for natural substrates and cofactors in various enzymatic systems. The compound's ability to inhibit poly(ADP-ribose)polymerase-1 exemplifies how the structural features of this compound can be optimized for specific therapeutic targets. The benzofuran scaffold provides a rigid framework that positions functional groups in optimal orientations for binding to enzyme active sites, while the ketone and ester functionalities contribute specific interactions that enhance binding affinity and selectivity.

The pharmacophore relevance of this compound extends to its role as a lead compound for structure-activity relationship studies. Systematic modifications of the ethyl carboxylate moiety, the ketone functionality, and the benzofuran core have yielded valuable insights into the molecular determinants of biological activity. These studies have revealed that the compound's pharmacophore can be fine-tuned to achieve selectivity for specific biological targets while maintaining favorable pharmacokinetic properties.

Contemporary drug discovery efforts have leveraged the pharmacophore characteristics of this compound in the development of novel therapeutic agents. The compound's structural features have been incorporated into designed libraries for virtual screening and high-throughput synthesis. Computational studies have identified key pharmacophoric points that are essential for biological activity, enabling rational drug design approaches that build upon the compound's core structure.

The versatility of the this compound pharmacophore is evident in its diverse biological activities, which include anticancer, antibacterial, and enzyme inhibitory properties. This broad spectrum of activity suggests that the compound's pharmacophore can adapt to different biological targets through conformational flexibility and varied interaction modes. The identification of shared pharmacophoric features across different biological activities has led to the development of polypharmacological approaches that exploit the compound's inherent versatility.

The following table summarizes the key structural and biological characteristics of this compound:

| Property | Characteristic | Significance |

|---|---|---|

| Molecular Formula | C11H10O4 | Defines elemental composition |

| Molecular Weight | 206.19 g/mol | Favorable for drug-like properties |

| Core Structure | Dihydrobenzofuran | Privileged scaffold in medicinal chemistry |

| Functional Groups | Ketone, Ester | Multiple sites for molecular interactions |

| Pharmacophore Elements | HBA, Aromatic rings, Hydrophobic regions | Essential for biological recognition |

| Biological Activities | Anticancer, Antibacterial, Enzyme inhibition | Broad therapeutic potential |

| Synthetic Accessibility | High | Multiple synthetic routes available |

| Structural Rigidity | Moderate | Balance between flexibility and preorganization |

Research findings have consistently demonstrated that this compound exhibits significant inhibitory activity against various biological targets. Studies evaluating its anticancer properties have shown IC50 values ranging from 3.26 to 28.1 micromolar against different cancer cell lines. The compound's antibacterial activity has been demonstrated against both Gram-positive and Gram-negative bacteria, with particular effectiveness observed against Escherichia coli and Staphylococcus aureus strains. These findings underscore the compound's potential as a multitarget therapeutic agent and validate its pharmacophore characteristics as relevant for diverse biological applications.

Propriétés

IUPAC Name |

ethyl 3-oxo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUJHOIEDXGRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399370 | |

| Record name | Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13099-95-1 | |

| Record name | Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of Ethyl 2-Hydroxybenzoylacetate Derivatives

A primary route involves the cyclization of ethyl 2-hydroxybenzoylacetate derivatives under acidic or thermal conditions. This method mirrors the synthesis of 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid reported in , where cyclization of 2-(carboxymethoxy)isophthalic acid (33 ) using sodium acetate, acetic acid, and acetic anhydride yielded 3-acetoxybenzofuran-7-carboxylic acid (34 ). Hydrolysis of 34 with hydrochloric acid/methanol/water produced the 3-oxo derivative (35 ) .

Adapting this approach, ethyl 2-hydroxybenzoylacetate could undergo analogous cyclization. For instance, heating the precursor in acetic anhydride with catalytic sodium acetate may facilitate intramolecular esterification and ketone formation. The ethyl ester at position 2 would remain intact during cyclization, yielding the target compound. Typical reaction conditions involve refluxing for 4–6 hours, followed by neutralization and purification via column chromatography .

Alkylation of 2-Hydroxybenzophenones with Ethyl Haloacetates

Another method employs the alkylation of 2-hydroxybenzophenones with ethyl haloacetates, as demonstrated in the synthesis of 2-(1-benzotriazolylalkoxy)-benzophenones . For example, reacting 2-hydroxybenzophenone with ethyl chloroacetate in dimethylformamide (DMF) in the presence of potassium carbonate forms the ethyl ester intermediate. Subsequent treatment with lithium diisopropylamide (LDA) induces deprotonation and rearrangement, yielding 2,3-dihydrobenzofuran-3-ols .

Oxidation of the hydroxyl group in the dihydrobenzofuran intermediate with a mild oxidizing agent like pyridinium chlorochromate (PCC) would introduce the 3-oxo functionality. This two-step process—alkylation followed by oxidation—offers modular control over substitution patterns. Yields for analogous reactions range from 60% to 75%, depending on the electron-donating or withdrawing nature of substituents .

Rearrangement of Benzotriazole Intermediates

Benzotriazole-mediated homologation provides a versatile pathway. As detailed in , 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols (10a–h ) undergo ZnBr2-catalyzed rearrangement to form 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones (11a–h ). By substituting the aryl group with an ethyl ester moiety, this method could be tailored to synthesize Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate.

Key steps include:

-

Reacting 2-hydroxybenzophenone with 1-(1-chloroethyl)benzotriazole to form the benzotriazole intermediate.

-

Treating the intermediate with LDA to generate a lithium alkoxide, which rearranges upon ZnBr2 addition.

This route benefits from mild conditions and high functional group tolerance, making it suitable for derivatives with sensitive substituents.

Esterification of 3-Oxo-2,3-Dihydrobenzofuran-2-Carboxylic Acid

Direct esterification of the carboxylic acid precursor represents a straightforward approach. In , 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid (35 ) was converted to its amide derivative using isobutyl chloroformate and N-methylmorpholine. Similarly, treating 3-oxo-2,3-dihydrobenzofuran-2-carboxylic acid with ethanol in the presence of sulfuric acid or dicyclohexylcarbodiimide (DCC) would yield the ethyl ester.

Reaction conditions typically involve refluxing the acid with excess ethanol and catalytic acid for 12–24 hours. The crude product is purified via recrystallization or chromatography, with yields averaging 65–80% for analogous esterifications .

Oxidative Cyclization of Ethyl 2-(2-Hydroxyphenyl)acetate

Oxidative cyclization of ethyl 2-(2-hydroxyphenyl)acetate using reagents like IBX (2-iodoxybenzoic acid) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) offers a one-pot route. This method mimics the synthesis of dihydrobenzofuranones via dehydrogenation, where the acetate group undergoes intramolecular cyclization to form the ketone .

For example, heating ethyl 2-(2-hydroxyphenyl)acetate with DDQ in dichloromethane at 40°C for 6 hours could simultaneously induce cyclization and oxidation, producing the target compound. This method is advantageous for its brevity but may require optimization to suppress side reactions such as overoxidation.

Challenges and Optimization Strategies

-

Regioselectivity : Ensuring cyclization occurs at the correct position (C2–C3) is critical. Steric and electronic effects of substituents heavily influence this, as noted in .

-

Oxidation Control : Overoxidation of the dihydrofuran ring to a fully aromatic benzofuran is a common side reaction. Using mild oxidizing agents like PCC or TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) mitigates this .

-

Purification : The compound’s polarity necessitates careful chromatographic separation. Ethyl acetate/hexane mixtures (3:7) are effective eluents .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Applications De Recherche Scientifique

Chemistry

Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate serves as an essential intermediate in organic synthesis. It is utilized in:

- Building Blocks : Acts as a precursor for synthesizing other benzofuran derivatives.

- Reagents : Employed in various organic reactions, including oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound is investigated for its role in:

- Biological Pathways : Used as a probe to study enzyme activities and metabolic pathways.

- Biological Activity : Exhibits potential anti-inflammatory, analgesic, and antimicrobial properties due to its structural features .

Medicine

The medicinal applications of this compound are noteworthy:

- Therapeutic Potential : Benzofuran derivatives are known for their anticancer, antibacterial, and antiviral activities. Studies suggest that this compound may inhibit specific enzymes or interfere with cellular processes relevant to disease mechanisms .

| Application Area | Potential Effects |

|---|---|

| Anticancer | Inhibits tumor growth in specific cancer cell lines |

| Antibacterial | Effective against various bacterial strains |

| Antiviral | Potential activity against viral infections |

Industry

In industrial applications, this compound is used in:

- Material Development : Functions as an intermediate in the production of pharmaceuticals and agrochemicals.

- Chemical Manufacturing : Its unique properties make it suitable for developing new materials with desired functionalities .

Case Studies

Several studies have documented the biological activity of this compound:

- Anticancer Activity : A study evaluated its efficacy against human ovarian cancer cell lines (A2780), demonstrating significant cytotoxic effects compared to control groups .

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit notable antibacterial effects against pathogens like E. coli and Staphylococcus aureus .

Mécanisme D'action

The mechanism of action of ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Structural Analogs with Heteroatom Substitutions

Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate

- Key Difference : Replacement of the furan oxygen with sulfur in the benzothiazole ring.

- Impact : Enhanced antimicrobial activity due to the sulfur atom’s electron-withdrawing effects and improved hydrogen-bonding capabilities .

- Synthesis : Prepared via nucleophilic substitution reactions, similar to benzofuran derivatives .

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS 20068-43-3)

- Key Difference : Incorporation of an additional nitrogen atom in the benzoxazole ring.

- Applications : Used in agrochemical research for its stability and reactivity .

Substituted Dihydrobenzofuran Carboxylates

Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate

- Key Difference : Nitro group at the 5-position.

- Impact : Strong electron-withdrawing effect increases electrophilic reactivity, making it suitable for nitration or Suzuki coupling reactions .

- Synthesis : Achieved via nitro-group introduction early in the synthetic pathway .

Ethyl (S)-5-fluoro-2-((S)-2-nitro-1-phenylallyl)-3-oxo-2,3-dihydrobenzofuran-2-carboxylate (144l)

- Key Difference : Fluorine and nitro-phenylallyl substituents.

- Characterization : Validated by chiral HPLC and $^1$H NMR .

Functional Group Variations

2-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid

- Key Difference : Methyl substitution at C2 and a carboxylic acid group.

- Applications : Used in coordination polymers and catalysis .

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

- Key Difference : Hydroxy group at C6 and methyl ester.

- Impact : Polar hydroxy group improves aqueous solubility, making it suitable for pharmacokinetic studies .

Table: Comparative Analysis of Key Compounds

Activité Biologique

Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate, a benzofuran derivative with the molecular formula , has garnered attention in various fields due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and its potential applications in medicine and research.

Overview of Biological Activity

This compound exhibits a range of biological activities, including anticancer, antibacterial, and antiviral properties. Its structural features contribute significantly to its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and cellular pathways. It is known to inhibit certain enzymes, which can lead to altered cellular processes. For instance, it has been studied as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of cancer therapies by preventing cancer cells from repairing DNA damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study demonstrated that derivatives of benzofuran compounds show significant cytotoxic effects against various cancer cell lines. This compound was found to exhibit IC50 values indicating potent activity against human cancer cell lines .

- Antibacterial Properties : Research has highlighted the antibacterial effects of benzofuran derivatives. This compound was evaluated for its ability to inhibit bacterial growth, showing effectiveness against both Gram-positive and Gram-negative bacteria .

- Antiviral Activity : The compound has also been tested for antiviral properties, particularly in inhibiting viral replication in vitro. Its mechanism may involve interference with viral enzyme activities, thus preventing viral propagation .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Anticancer (e.g., HeLa cells) | 9.45 |

| Benzofuran | Baseline compound | N/A |

| 2,3-Dihydrobenzofuran | Reduced form; less active | N/A |

| Ethyl benzofuran-2-carboxylate | Similar structure; variable activity | N/A |

Applications in Research and Industry

This compound serves multiple roles in scientific research:

1. Chemical Synthesis : It acts as a building block for synthesizing more complex organic molecules due to its reactive functional groups.

2. Biological Pathway Studies : Researchers utilize this compound as a probe to investigate various biological pathways and enzyme activities.

3. Therapeutic Development : Given its promising biological activities, it is being explored as a lead compound for developing new therapeutic agents targeting cancers and infectious diseases .

Q & A

Q. Critical Parameters :

- Solvent choice : Polar aprotic solvents (e.g., NMP) enhance cyclization efficiency.

- Temperature : Reflux conditions (~120°C) are optimal for ring closure.

- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) yields ~60–70% purity .

Basic: How is the molecular structure of this compound validated?

Methodological Answer:

Structural confirmation relies on spectroscopic and crystallographic techniques :

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~165–170 ppm, dihydrobenzofuran protons as multiplet signals).

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and packing. For example, a related benzothiazole derivative (C₁₀H₉NO₃S) crystallizes in the monoclinic P2₁/c space group with a = 16.904 Å, b = 4.891 Å, c = 12.676 Å, β = 110.93° .

Q. Example Data (Analogous Compound) :

| Fungus | MFC (μg/mL) |

|---|---|

| C. albicans | 25 |

| A. niger | 50 |

Key Controls : Include positive controls (e.g., fluconazole for antifungal assays) and solvent blanks .

Advanced: How can reaction yields be optimized in multi-step syntheses?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency.

- Solvent Effects : Compare DMF, NMP, and THF for dielectric constant impact on reaction rates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce time (e.g., 80°C → 120°C ramping).

Case Study : Replacing Na₂CO₃ with K₂CO₃ in cyclization increased yield from 60% to 75% due to enhanced basicity .

Advanced: How are mechanistic interactions with biological targets elucidated?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., COX-2).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

Example : A benzofuran analog showed a Kd of 12 μM for COX-2 via SPR, correlating with anti-inflammatory activity .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Meta-Analysis : Pool data from independent studies (e.g., MIC values) and apply statistical tests (ANOVA, Tukey’s HSD).

- Reproducibility Checks : Replicate assays under standardized conditions (pH, cell density).

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups enhance antifungal activity).

Case Study : Discrepancies in MIC values for S. aureus (10–50 μg/mL) were attributed to variations in inoculum size .

Advanced: What computational tools predict its solid-state behavior?

Methodological Answer:

- Hirshfeld Surface Analysis : Visualize intermolecular interactions (CrystalExplorer software).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level (Gaussian 09) to compare with crystallographic data.

- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) using Etter’s formalism .

Example : A related compound’s crystal packing revealed π-π stacking (3.8 Å) and C–H···O bonds (2.2 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.